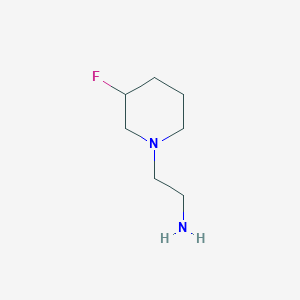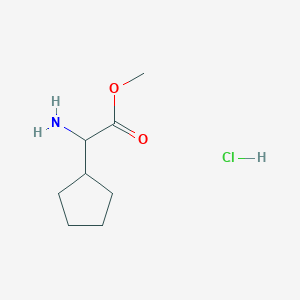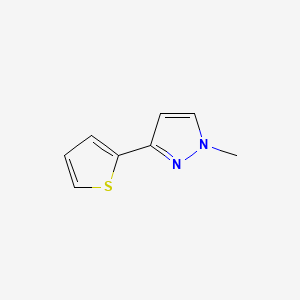![molecular formula C11H15F3N4O B3139203 (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone CAS No. 477709-04-9](/img/structure/B3139203.png)
(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone
Vue d'ensemble
Description
“(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to have anti-nociceptive activity, reducing the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Applications De Recherche Scientifique
- Research Findings :
- Experimental Evidence :
Anti-Inflammatory Properties
Analgesic (Pain-Relieving) Activity
Antimicrobial Activity
Mécanisme D'action
Target of Action
The primary target of this compound is the H4 receptor , which is expressed in the membrane of immune cells . The H4 receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
The compound interacts with its target, the H4 receptor, to modulate the inflammatory response. It is suggested that the compound may inhibit the activity of the H4 receptor, thereby reducing histamine-induced chemotaxis . This interaction results in changes in the inflammatory response, potentially reducing inflammation and associated symptoms.
Biochemical Pathways
The compound’s interaction with the H4 receptor affects the inflammatory response pathway. Inflammation is characterized by the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . By inhibiting the H4 receptor, the compound may reduce the production and release of these mediators, thereby affecting the downstream effects of the inflammatory response.
Result of Action
The compound’s action results in a reduction in inflammation and associated symptoms. Studies have shown that the compound decreased the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c1-16-3-5-18(6-4-16)10(19)8-7-17(2)15-9(8)11(12,13)14/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQCABZXZNMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



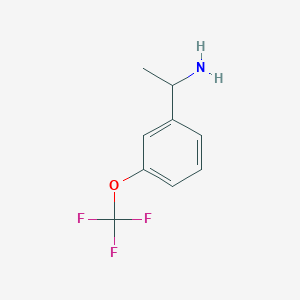
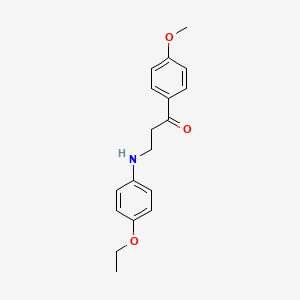
![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)
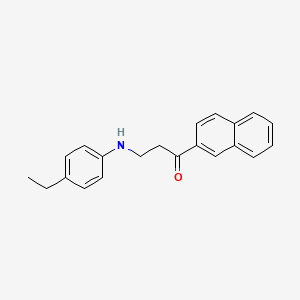
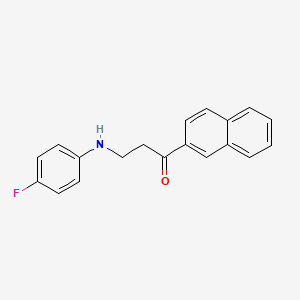
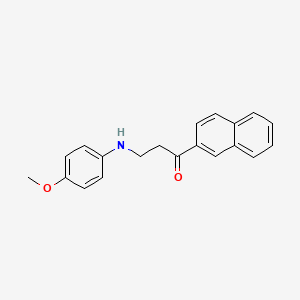
![3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone](/img/structure/B3139144.png)
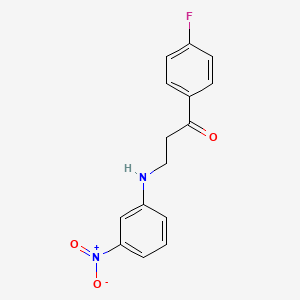
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3139161.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline](/img/structure/B3139169.png)
